![molecular formula C22H17ClN6O2 B2418787 N~1~-(2-methylphenyl)-N~4~-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-1,4-dicarboxamide CAS No. 1185003-12-6](/img/structure/B2418787.png)
N~1~-(2-methylphenyl)-N~4~-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N~1~-(2-methylphenyl)-N~4~-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-1,4-dicarboxamide is a useful research compound. Its molecular formula is C22H17ClN6O2 and its molecular weight is 432.87. The purity is usually 95%.
BenchChem offers high-quality N~1~-(2-methylphenyl)-N~4~-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-1,4-dicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-(2-methylphenyl)-N~4~-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-1,4-dicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
CDK2 Inhibitors in Cancer Treatment
This compound has been found to be a novel CDK2 inhibitor . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 .
Antitubercular Agents
The compound has been found to have potential as an antitubercular agent . Tuberculosis (TB) is one of the leading causes of death worldwide, and developing new anti-TB compounds using cost-effective processes is critical to reduce TB incidence .
Anticancer Evaluation
Some derivatives of the compound have shown significant anticancer activity . Compounds 5a, 5b, and 5d exhibited antiproliferative effect against cell lines of leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer .
Antidepressant Agents
The compound has shown potential as an antidepressant agent . Compounds 20 and 21 showed a more significant reduction of immobility time compared to that of the vehicle in the mouse tail suspension test at doses ranging from 10 to 50 mg/kg po and were not generally motor stimulants at 50 mg/kg dose .
Antibacterial Agents
The compound has shown potential as an antibacterial agent . Compounds 5m, 5r, 5u, 5v, 5x and 5y showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC 50 values of 36.25, 24.14, 28.82, 19.44, 25.37 and 28.52 μg/mL, respectively .
Anti-Salmonella Typhi Agents
The compound has shown potential as an anti-Salmonella Typhi agent . All compounds were screened for their antibacterial activity against Salmonella typhi where compounds 3, 4, 10, 11 and 15 showed significant activity .
EGFR-TK Inhibitors
The compound has shown potential as an EGFR-TK inhibitor . EGFR-TK inhibitors are a type of targeted therapy that specifically target and inhibit the activity of EGFR-TK, a protein that plays a crucial role in the growth and division of cells .
Antimycobacterial Agents
The compound has shown potential as an antimycobacterial agent . A number of thieno [2,3-d]pyrimidin-4 (3H)-ones were designed, synthesized and screened against Mycobacteria as a part of our program to develop new antitubercular agents .
properties
IUPAC Name |
5-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-ethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN6O2/c1-2-14-3-9-17(10-4-14)29-21-18(11-25-29)22(30)28(13-24-21)12-19-26-20(27-31-19)15-5-7-16(23)8-6-15/h3-11,13H,2,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHPPQAWVVYYPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-9-phenethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-quinone](/img/structure/B2418705.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2418706.png)
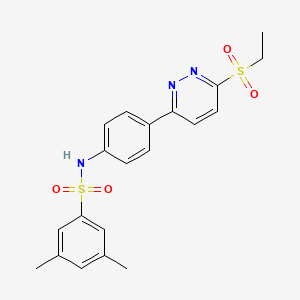


![4-acetamido-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2418710.png)

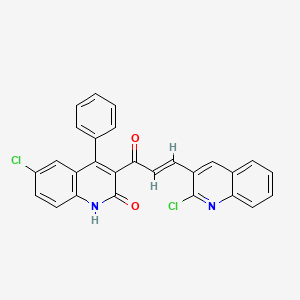
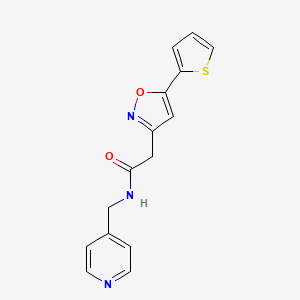
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2418715.png)
![1'-(Cyclopropanecarbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2418720.png)
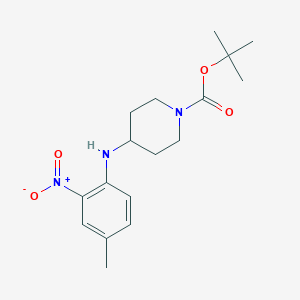
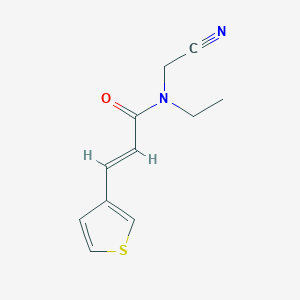
![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2418725.png)